molecular formula C6H11N5 B1296113 1-(1h-Tetrazol-5-yl)piperidine CAS No. 6280-32-6

1-(1h-Tetrazol-5-yl)piperidine

Cat. No. B1296113
CAS RN: 6280-32-6
M. Wt: 153.19 g/mol
InChI Key: BOCVCZVEFAXXGB-UHFFFAOYSA-N
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Description

The compound 1-(1h-Tetrazol-5-yl)piperidine is a heterocyclic molecule that features both a tetrazole and a piperidine ring. The tetrazole ring is a five-membered ring containing four nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This combination of rings is of interest due to the potential biological activities that such structures can exhibit, as seen in the synthesis and evaluation of related compounds .

Synthesis Analysis

The synthesis of related compounds, such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives, involves the treatment of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile . This reaction typically takes around 6 hours to complete. The process yields a series of novel tetrazole substituted piperidine derivatives, which are then characterized by various spectroscopic methods, including IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of 1-(1h-Tetrazol-5-yl)piperidine and its derivatives is characterized by the presence of the tetrazole and piperidine rings. The structural characterization is crucial for understanding the relationship between the molecular structure and the biological activity of these compounds. Spectral analysis, such as NMR and IR, provides detailed information about the molecular framework and the substitution pattern on the rings .

Chemical Reactions Analysis

The chemical reactivity of 1-(1h-Tetrazol-5-yl)piperidine derivatives is influenced by the presence of the tetrazole and piperidine rings. For instance, the tetrazole ring can participate in various chemical reactions due to the electron-rich nature of the nitrogen atoms. The piperidine ring can also undergo reactions typical for secondary amines, such as alkylation or acylation. The synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates demonstrates the reactivity of piperidine derivatives in forming more complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1h-Tetrazol-5-yl)piperidine derivatives are influenced by the functional groups present in the molecule. These properties include solubility, melting point, boiling point, and stability, which are important for the practical application of these compounds. The antimicrobial activity of some derivatives indicates that these compounds can interact with biological systems, which is also a reflection of their chemical properties . The synthesis of other related compounds, such as 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing a piperidine ring, further supports the significance of studying the physical and chemical properties of such molecules .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Spectral Analysis : Novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, namely 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, were synthesized. These compounds displayed significant antimicrobial activity, suggesting their potential as new lead molecules in antimicrobial drug development (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

  • Synthesis of Novel Biological Agents : A series of 1-((2'-(2-(2-(substitutedphenyl))-2-oxoethyl)-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)piperidine-4-carboxylic acid derivatives were synthesized. These compounds demonstrated promising antibacterial and anti-TB activities, suggesting their potential as potent biological agents (Megha, Bodke, & Shanavaz, 2023).

Molecular Structure and Interaction Studies

  • Molecular Structure Analysis : The molecule of 1-phenyl-5-(piperidinomethyl)-1H-tetrazole was studied, revealing a non-coplanar arrangement between the tetrazole and benzene rings and a chair conformation of the piperidine fragment. This compound forms two-dimensional networks through intermolecular interactions, providing insights into its structural characteristics (Lyakhov, Voitekhovich, Gaponik, & Ivashkevich, 2004).

  • Crystal Structure Studies : The crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one was investigated. This study aids in the structural characterization of molecules related to anti-HIV drug Nevirapine, highlighting its biological importance (Thimmegowda et al., 2009).

properties

IUPAC Name

1-(2H-tetrazol-5-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5/c1-2-4-11(5-3-1)6-7-9-10-8-6/h1-5H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCVCZVEFAXXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978467
Record name 1-(2H-Tetrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1h-Tetrazol-5-yl)piperidine

CAS RN

6280-32-6
Record name 1-(2H-Tetrazol-5-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-32-6
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Record name 6280-32-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2H-Tetrazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SJ Oh - Journal of the Korea Institute of Military Science and …, 2017 - jkimst.org
A new method for synthesizing the tetrazole derivatives from secondary amines through cyanation/tetrazolation has been developed. Trichloroacetonitrile is used as the cyano source to …
Number of citations: 3 jkimst.org
F Carpentier, FX Felpin, F Zammattio… - … Process Research & …, 2020 - ACS Publications
An efficient continuous flow process for the synthesis of 5-substituted 1H-tetrazoles is described. The process involves the reaction between a polymer-supported triorganotin azide and …
Number of citations: 18 pubs.acs.org

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